molecular formula C21H17N7O2S2 B11574689 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B11574689
M. Wt: 463.5 g/mol
InChI Key: SCOFFRAGURMSCZ-UHFFFAOYSA-N
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Description

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multi-step reactionsCommon reagents used in these reactions include hydrazine derivatives, sulfur sources, and various acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in bacterial or cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17N7O2S2

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C21H17N7O2S2/c1-28-15-10-6-5-9-14(15)18-19(28)23-20(26-25-18)31-12-16(29)22-21-27-24-17(32-21)11-30-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,22,27,29)

InChI Key

SCOFFRAGURMSCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)COC5=CC=CC=C5

Origin of Product

United States

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